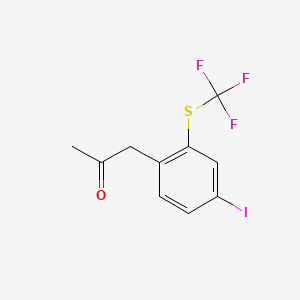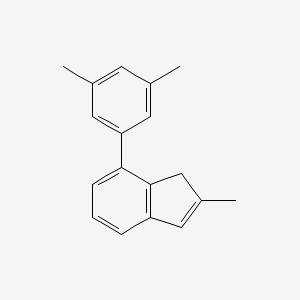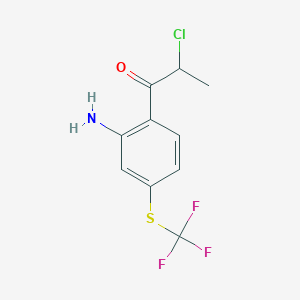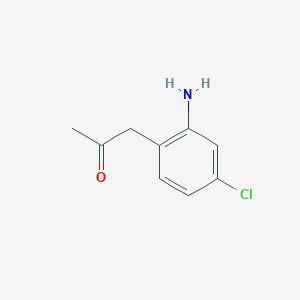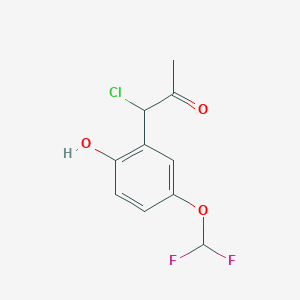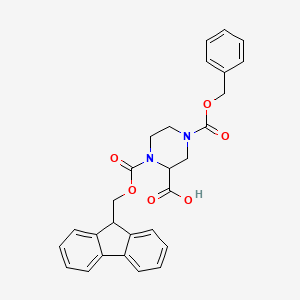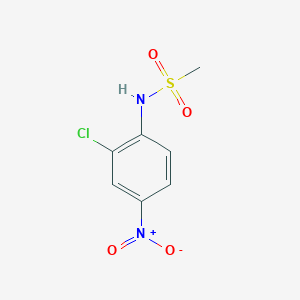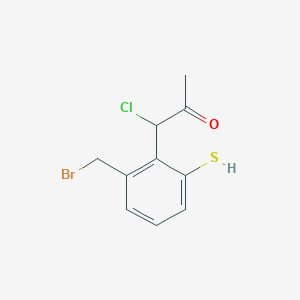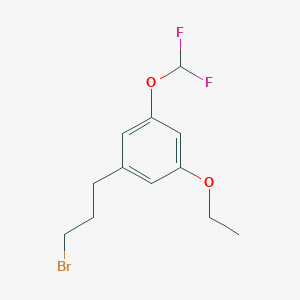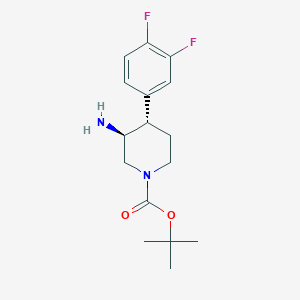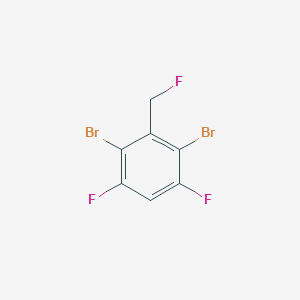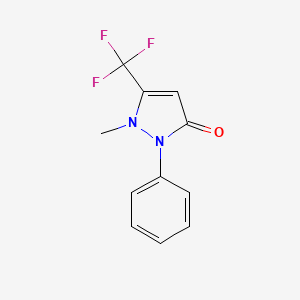
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazolone core substituted with a methyl group, a phenyl group, and a trifluoromethyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
1-Methyl-2-phenylindole: Shares a similar phenyl and methyl substitution but lacks the trifluoromethyl group.
1-Methyl-3-phenyl-5-(trifluoromethyl)pyridinone: Similar structure with a pyridinone core instead of a pyrazolone core.
Uniqueness
1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable for various applications.
属性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC 名称 |
1-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-15-9(11(12,13)14)7-10(17)16(15)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
KEFDRDCLCVYBFS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


